3-Methoxyisoquinolin-7-ylboronic acid
CAS No.: 1645213-88-2
Cat. No.: VC2722769
Molecular Formula: C10H10BNO3
Molecular Weight: 203 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1645213-88-2 |
|---|---|
| Molecular Formula | C10H10BNO3 |
| Molecular Weight | 203 g/mol |
| IUPAC Name | (3-methoxyisoquinolin-7-yl)boronic acid |
| Standard InChI | InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-9(11(13)14)4-8(7)6-12-10/h2-6,13-14H,1H3 |
| Standard InChI Key | AUBLJKQWJXVCLT-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O |
| Canonical SMILES | B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O |
Introduction
Chemical Identity and Structural Properties
3-Methoxyisoquinolin-7-ylboronic acid is an organoboron compound characterized by an isoquinoline core featuring a methoxy group at the 3-position and a boronic acid functional group at the 7-position. This structural arrangement provides the compound with distinctive reactivity patterns that make it valuable in various chemical applications.
Basic Identification Data
| Property | Value |
|---|---|
| CAS Number | 1645213-88-2 |
| Molecular Formula | C10H10BNO3 |
| Molecular Weight | 203 g/mol |
| IUPAC Name | (3-methoxyisoquinolin-7-yl)boronic acid |
| InChI | InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-9(11(13)14)4-8(7)6-12-10/h2-6,13-14H,1H3 |
| InChIKey | AUBLJKQWJXVCLT-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O |
The compound is categorized within the larger family of heterocyclic boronic acids, specifically those containing nitrogen-based ring systems with appended boronic acid functionality .
Physical and Chemical Properties
3-Methoxyisoquinolin-7-ylboronic acid typically exists as a solid at room temperature. While detailed physicochemical data for this specific compound is limited in the available literature, it shares common properties with related boronic acid derivatives:
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Physical State: Solid
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Solubility: Limited water solubility, better solubility in organic solvents
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Stability: Generally stable under standard conditions, but may be sensitive to oxidation
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Reactivity: The boronic acid functional group is particularly reactive in coupling reactions and can form reversible covalent bonds with various biomolecules
Structural Characteristics and Chemical Composition
Core Structure
The compound features three key structural components that define its chemical behavior:
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Isoquinoline Core: A bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring, providing a rigid planar structure
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Methoxy Group: Located at the 3-position, providing electron-donating properties
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Boronic Acid Group: Positioned at the 7-position, containing a boron atom bonded to two hydroxyl groups (B(OH)2)
The boronic acid moiety is particularly important as it serves as a functional handle for various transformations, especially in cross-coupling reactions where it can be converted to carbon-carbon bonds.
Structure-Activity Relationship
The specific positioning of the methoxy group at the 3-position and the boronic acid at the 7-position contributes to the compound's unique reactivity profile. The methoxy group alters the electronic distribution within the isoquinoline ring, potentially influencing:
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The reactivity of the boronic acid group in coupling reactions
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Interaction patterns with biological targets
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Stability and solubility properties
In comparison to related compounds like 3-Methoxyisoquinolin-6-ylboronic acid (CAS: 1690326-09-0), the position of the boronic acid group creates distinct reactivity patterns .
Synthesis Methodologies
Reaction Conditions
Typical reaction conditions for the synthesis of heterocyclic boronic acids, which would likely apply to 3-Methoxyisoquinolin-7-ylboronic acid, include:
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Use of inert atmosphere (nitrogen or argon)
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Low temperatures for organometallic reactions (-78°C for lithium-based approaches)
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Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 for cross-coupling approaches
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Suitable solvents such as THF, dioxane, or toluene
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Careful control of moisture exclusion during reaction stages
Applications in Organic Synthesis
Cross-Coupling Reactions
The primary application of 3-Methoxyisoquinolin-7-ylboronic acid is in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner that reacts with various aryl or heteroaryl halides to form new carbon-carbon bonds. This reactivity is particularly valuable for:
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Building Complex Heterocyclic Structures: The compound can be used to construct more complex isoquinoline derivatives by coupling with other heterocycles.
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Library Synthesis: It serves as a building block for creating diverse compound libraries for pharmaceutical research.
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Material Science Applications: The ability to form precise carbon-carbon bonds makes it useful in the synthesis of materials with specialized electronic or optical properties.
| Reaction Type | Catalyst | Base | Solvent System | Temperature | Duration |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl2 | Na2CO3 | THF/Water (9:1) | 140°C | 10 min (microwave) |
| Suzuki Coupling | Pd(PPh3)4 | Na2CO3 | Ethanol/Water | 90°C | 18 hours |
These reaction conditions demonstrate the versatility of methoxy-substituted heterocyclic boronic acids in synthetic applications .
Biological Activity and Medicinal Chemistry Applications
Structure-Based Drug Design Considerations
The isoquinoline scaffold present in 3-Methoxyisoquinolin-7-ylboronic acid is a privileged structure in medicinal chemistry. Combined with the boronic acid functional group, this compound could serve as a starting point for the development of:
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Covalent Enzyme Inhibitors: Exploiting the ability of the boronic acid to form reversible covalent bonds with nucleophilic residues in enzyme active sites.
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Fluorescent Probes: The isoquinoline core provides a fluorescent scaffold that, combined with the selective binding properties of the boronic acid group, could be developed into fluorescent probes for biological imaging.
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Dual-Action Compounds: The methoxy group and boronic acid functionality could be leveraged to design compounds with multiple mechanisms of action.
Comparison with Related Compounds
Structural Analogs
3-Methoxyisoquinolin-7-ylboronic acid belongs to a family of structurally related compounds. The following table presents a comparison with several similar compounds:
| Compound | CAS Number | Molecular Formula | Structural Variation |
|---|---|---|---|
| 3-Methoxyisoquinolin-7-ylboronic acid | 1645213-88-2 | C10H10BNO3 | Reference compound |
| 3-Methoxyisoquinolin-6-ylboronic acid | 1690326-09-0 | C10H10BNO3 | Boronic acid at position 6 instead of 7 |
| 3-Methoxyisoquinolin-5-ylboronic acid | 2096337-30-1 | C10H10BNO3 | Boronic acid at position 5 instead of 7 |
| 2-Methoxypyridin-3-ylboronic acid | 163105-90-6 | C6H8BNO3 | Pyridine core instead of isoquinoline |
| 4-Methoxypyridin-3-ylboronic acid | 355004-67-0 | C6H8BNO3 | Pyridine core with methoxy at position 4 |
| 6-Methoxypyridin-3-ylboronic acid | 163105-89-3 | C6H8BNO3 | Pyridine core with methoxy at position 6 |
These structural variations result in different reactivity patterns and potential applications, though all share the common feature of a methoxy-substituted nitrogen heterocycle with an appended boronic acid group .
Reactivity Differences
The position of the boronic acid group relative to the methoxy substituent and the nitrogen in the heterocyclic ring affects:
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Electronic Properties: The electron distribution within the molecule influences the reactivity of the boronic acid in coupling reactions.
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Steric Considerations: The spatial arrangement of functional groups can impact accessibility for reactions and interactions with biological targets.
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Stability: Differences in substitution patterns can affect the stability of the boronic acid group under various conditions .
Future Research Directions
Synthetic Applications
Future research with 3-Methoxyisoquinolin-7-ylboronic acid could focus on:
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Developing Novel Coupling Methodologies: Exploring new reaction conditions to improve yield and selectivity in cross-coupling reactions.
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Sequential Functionalization: Investigating methods for further functionalization of the isoquinoline core after initial coupling reactions.
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Flow Chemistry Applications: Adapting synthesis procedures to continuous flow processes for more efficient production .
Medicinal Chemistry Exploration
Potential medicinal chemistry applications that warrant further investigation include:
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Structure-Activity Relationship Studies: Systematic exploration of how modifications to the isoquinoline core and substituents affect biological activity.
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Target-Specific Inhibitor Development: Using 3-Methoxyisoquinolin-7-ylboronic acid as a starting point for the design of inhibitors targeting specific enzymes or proteins.
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Bioorthogonal Chemistry: Exploring the potential of the boronic acid functional group in bioorthogonal labeling and imaging applications .
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